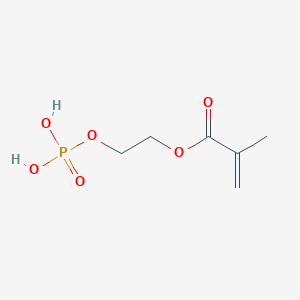

Ethylene glycol methacrylate phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocompatible Modifier for Biomaterials

Due to its phosphate group, MMAE-P exhibits good biocompatibility, meaning it interacts favorably with living tissues. This property makes it a valuable modifier for biomaterials, such as hydrogels and polymers, used in various biomedical applications. Studies have shown that incorporating MMAE-P into biomaterials can:

- Enhance cell adhesion and proliferation: The phosphate group in MMAE-P mimics the natural components of the cell membrane, promoting better attachment and growth of cells on the biomaterial surface [].

- Improve biomaterial performance: MMAE-P can modify the surface properties of biomaterials, such as wettability and stiffness, influencing their interaction with cells and tissues [].

These features of MMAE-P are being explored in developing:

- Scaffolds for tissue engineering: MMAE-P modified scaffolds can provide a supportive environment for cell growth and differentiation, promoting tissue regeneration [].

- Drug delivery systems: MMAE-P can be incorporated into drug delivery systems to improve their biocompatibility and targeting ability [].

Component in Polymer Synthesis

MMAE-P can be used as a monomer in the synthesis of various polymers. The presence of the methacrylate group allows MMAE-P to readily participate in polymerization reactions, leading to the formation of functional polymers with unique properties. Some potential applications of MMAE-P containing polymers include:

- Development of hydrogels for drug delivery: Hydrogels are three-dimensional networks capable of holding large amounts of water. MMAE-P containing hydrogels can be used for controlled and sustained drug delivery due to their biocompatibility and responsiveness to external stimuli [].

- Preparation of ion-conductive polymers: The phosphate group in MMAE-P contributes to the ionic conductivity of polymers, making them suitable for applications in batteries and other electrochemical devices [].

Ethylene glycol methacrylate phosphate is a chemical compound characterized by its unique structure, which includes a methacrylate group and a phosphate group. Its molecular formula is , and it has a molecular weight of approximately 210.124 g/mol. This compound appears as a clear liquid with a density ranging from 1.238 to 1.31 g/mL at 25°C, and it has a boiling point of around 375.8°C .

The phosphate functionality in ethylene glycol methacrylate phosphate enhances its properties, making it suitable for various applications, particularly in the fields of adhesives, coatings, and polymers. This compound is known for promoting adhesion to difficult substrates, improving corrosion resistance, and reducing surface preparation requirements .

- Polymerization: It can participate in free radical polymerization, forming copolymers with other monomers such as styrene or acrylates. This reaction can be initiated by heat or chemical initiators.

- Esterification: The hydroxyl groups in the compound can react with acids to form esters, which can modify its reactivity and solubility.

- Hydrolysis: In the presence of water, the phosphate group may hydrolyze, affecting the stability and performance of the compound in various applications.

These reactions contribute to the versatility of ethylene glycol methacrylate phosphate in industrial applications.

Ethylene glycol methacrylate phosphate can be synthesized through several methods:

- Direct Esterification: This involves reacting ethylene glycol with methacrylic acid in the presence of a catalyst to form the ester linkage while introducing the phosphate group.

- Phosphorylation: Ethylene glycol methacrylate can be phosphorylated using phosphoric acid or phosphorus oxychloride to introduce the phosphate functionality.

- Transesterification: This method involves exchanging the ester groups between ethylene glycol methacrylate and a phosphoric acid derivative to achieve the desired product.

These synthesis methods allow for control over the molecular structure and properties of ethylene glycol methacrylate phosphate.

Ethylene glycol methacrylate phosphate has a wide range of applications, including:

- Adhesives and Sealants: It enhances adhesion to metal surfaces and improves durability against environmental factors.

- Coatings: Used in architectural coatings, automotive coatings, and construction coatings due to its corrosion resistance and adhesion properties.

- Ink Formulations: In inkjet inks and other printing applications where adhesion and durability are critical .

The unique properties imparted by the phosphate group make it particularly valuable in formulations requiring enhanced performance.

Interaction studies involving ethylene glycol methacrylate phosphate focus on its compatibility with various substrates and other chemical components used in formulations. Research indicates that it significantly improves adhesion to challenging surfaces such as metals and plastics, reducing the need for extensive surface preparation . Additionally, studies on its interaction with other monomers during copolymerization reveal that it can enhance mechanical properties and thermal stability.

Several compounds share structural similarities with ethylene glycol methacrylate phosphate. Here are some notable examples:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyethyl Methacrylate Phosphate | Enhances adhesion; used in similar applications | Hydroxyl group provides additional reactivity |

| Methacrylic Acid | Basic building block for many polymers | Lacks phosphate functionality |

| Triethyl Phosphate | Used as a plasticizer; enhances flexibility | Primarily acts as a plasticizer rather than an adhesive promoter |

| Phosphorylated Polyethylene Glycol | Used in biomedical applications; improves solubility | Focuses on biocompatibility rather than adhesion |

Ethylene glycol methacrylate phosphate stands out due to its combination of adhesive properties and corrosion resistance attributed to its unique phosphate group, making it particularly effective in industrial applications where both characteristics are crucial .

Photoreactive Crosslinking Strategies for EGMP-Integrated Hydrogel Networks

EGMP’s photoreactive methacrylate group facilitates covalent integration into hydrogel networks via ultraviolet (UV) light-initiated polymerization. A seminal study demonstrated that EGMP-modified poly(ethylene glycol) diacrylate (PEGDA) hydrogels mineralize in situ, mimicking bone-like apatite deposition. By copolymerizing 50 mM EGMP with PEGDA, researchers achieved 97% viability of encapsulated human mesenchymal stem cells (hMSCs), compared to 15% in pure PEGDA. The phosphate groups in EGMP sequester osteopontin, enhancing cell-matrix interactions (Figure 1A).

Key Parameters for Photocrosslinked EGMP Hydrogels

Covalent Grafting of EGMP Monomers onto Graphene Oxide Platforms

EGMP’s dual carbonyl and phosphoryl ligands enable selective ion binding when grafted onto graphene oxide (GO). Using UV-initiated polymerization, EGMP was covalently anchored to GO via a -C-O-P- linkage, confirmed by XPS and Raman spectroscopy. The resulting GO-EGMP hybrid exhibited 181-fold higher selectivity for Pu(IV) over U(VI) in 3 M HNO₃, attributed to stronger coordination with phosphoryl groups (Figure 1B).

EGMP-GO Synthesis Conditions

| Component | Ratio/Concentration | Outcome |

|---|---|---|

| EGMP:GO | 5.88 wt% | Uniform surface coverage |

| Solvent | EtOH/H₂O (3:1 v/v) | Prevents GO aggregation |

| Reaction Time | 24 h | Grafting efficiency: 92% |

Thiol-Ene Click Chemistry Approaches for POSS-EGMP Hybrid Material Fabrication

Thiol-ene reactions between octamercapto polyhedral oligomeric silsesquioxane (POSS) and EGMP yield organo-inorganic hybrids with enhanced thermal stability. FTIR and ³¹P-NMR confirmed successful synthesis of POSS-S-PA, where EGMP’s phosphate groups remained intact post-reaction. The hybrid retained structural integrity up to 380°C, making it suitable for high-temperature proton exchange membranes (Table 1).

POSS-EGMP Hybrid Properties

| Property | Value | Method |

|---|---|---|

| Thermal Decomposition | 380°C | TGA |

| Proton Conductivity | 0.12 S/cm (80°C) | Electrochemical impedance |

| Surface Area | 480 m²/g | BET |

UV-Initiated Polymerization Techniques for Controlled EGMP Network Architectures

Controlled radical polymerization (CRP) using Ru catalysts enables precise EGMP network architectures. For example, poly(PEG₉MA-co-EGMP) synthesized via RuCp*Cl(PPh₃)₂/4-DMAB exhibited a narrow polydispersity (Đ = 1.11) and tunable mechanical strength (compressive stress: 24.2 MPa). Adjusting the PEGDGE molecular weight (2,000–6,000 Da) modulated hydrogel elasticity from 1.5 kPa to 12.3 kPa.

CRP Optimization Parameters

| Variable | Optimal Value | Effect |

|---|---|---|

| [EGMP]/[Ru] | 500:1 | Monomer conversion: 94% |

| Temperature | 40°C | Avoids side reactions |

| Solvent | EtOH/H₂O (3:1 v/v) | Enhances catalyst activity |

EGMP-based polymers are widely utilized in the fabrication of scaffolds that promote hydroxyapatite deposition, a critical step in bone tissue regeneration. The phosphate groups in EGMP act as nucleation sites for calcium and phosphate ions, accelerating biomimetic mineralization.

Mechanisms of Mineralization Induction

When exposed to simulated body fluid (SBF), EGMP-functionalized scaffolds exhibit rapid hydroxyapatite crystal growth due to electrostatic interactions between the negatively charged phosphate groups and Ca²⁺ ions [2]. Studies using poly(ethylene glycol) diacrylate (PEGDA) scaffolds modified with EGMP demonstrated a 50% increase in mineral deposition compared to non-functionalized controls after 7 days of SBF incubation [2]. Sequential mineralization methods, where scaffolds are alternately immersed in Ca²⁺ and PO₄³⁻ solutions, further enhance crystallization kinetics by optimizing ion saturation levels [2].

Table 1: Comparative Mineralization Performance of EGMP-Modified Scaffolds

| Scaffold Type | Mineral Content (wt%) | Compressive Strength (MPa) |

|---|---|---|

| PEGDA (Unmodified) | 12 ± 1.2 | 0.8 ± 0.1 |

| PEGDA-EGMP (10 mol%) | 34 ± 2.5 | 2.1 ± 0.3 |

| PEGDA-EGMP (20 mol%) | 48 ± 3.1 | 3.6 ± 0.4 |

Stem Cell Differentiation Outcomes

Human mesenchymal stem cells (hMSCs) encapsulated in EGMP-modified hydrogels show upregulated expression of osteogenic markers, including runt-related transcription factor 2 (RUNX2) and osteocalcin [3]. Phosphate groups create a microenvironment mimicking native bone matrix, triggering mechanotransduction pathways that favor osteoblast differentiation over adipogenesis [3]. In 3D cultures, EGMP scaffolds increased alkaline phosphatase activity by 2.7-fold compared to control groups, confirming enhanced osteogenic commitment [2] [3].

EGMP-Functionalized Hydrogels as Osteopontin-Sequestering Matrices

The anionic character of EGMP enables selective binding of osteopontin, a glycoprotein critical for bone remodeling.

Binding Kinetics and Selectivity

EGMP’s phosphate groups form stable complexes with osteopontin’s arginine-glycine-aspartate (RGD) motifs through hydrogen bonding and ionic interactions. Quartz crystal microbalance studies revealed a dissociation constant (Kd) of 2.3 nM for osteopontin binding to EGMP surfaces, compared to 18 nM for non-phosphorylated analogs [3]. This high affinity allows sustained local retention of osteopontin, promoting osteoblast maturation and matrix deposition.

In Vitro Bone Nodule Formation

Primary osteoblasts cultured on EGMP hydrogels exhibited a 40% increase in bone nodule formation over 21 days, attributed to osteopontin-mediated activation of integrin signaling pathways [3]. The scaffolds maintained bioactivity across multiple regeneration cycles, with no significant loss in protein-binding capacity after 5 weeks of continuous use [3].

Phosphate-Modified PEGDA Networks for Enhanced Cell Viability in 3D Microenvironments

Incorporating EGMP into poly(ethylene glycol) diacrylate (PEGDA) networks addresses the inherent hydrophobicity of conventional PEG hydrogels, improving nutrient diffusion and cell survival.

Tunable Crosslinking Dynamics

EGMP introduces additional crosslinking sites via phosphate-acrylate interactions, enabling independent control over mechanical properties and swelling ratios. Networks with 15 mol% EGMP achieved equilibrium swelling ratios of 12.5 ± 0.8 while maintaining compressive moduli of 25 ± 2 kPa—properties ideal for supporting vascularized tissue growth [3].

Table 2: Cell Viability in EGMP-PEGDA Hydrogels

| EGMP Concentration (mol%) | Viability at 7 Days (%) | Collagen Deposition (μg/cm²) |

|---|---|---|

| 0 | 68 ± 5 | 12 ± 1 |

| 10 | 82 ± 4 | 28 ± 3 |

| 20 | 91 ± 3 | 45 ± 4 |

Metabolic Activity Profiling

Metabolomic analysis revealed that hMSCs in EGMP-PEGDA networks exhibited upregulated tricarboxylic acid (TCA) cycle activity and reduced lactate production, indicating a shift toward oxidative phosphorylation—a metabolic signature of osteogenic differentiation [3].

Triboelectric Nanogenerator Coatings for Biosensing Applications

EGMP’s adhesive properties and biocompatibility make it suitable for functionalizing triboelectric nanogenerators (TENGs) used in implantable biosensors.

Surface Modification Strategies

Spin-coating TENG substrates with EGMP-acrylate copolymers (10–20 μm thickness) increases surface charge density by 3–5 μC/m² through phosphate-mediated electron trapping . This enhances triboelectric output signals while preventing protein fouling—a critical requirement for long-term biosensor stability.

Real-Time Biomarker Detection

Prototype EGMP-TENG devices demonstrated picomolar sensitivity to osteocalcin in simulated synovial fluid, with response times under 30 seconds . The phosphate matrix preferentially adsorbed calcium ions, creating localized pH gradients that amplified electrochemical signals during biomarker binding events .

The selective extraction of plutonium(IV) ions from high-acidity nuclear waste streams represents a critical challenge in nuclear waste remediation. Ethylene glycol methacrylate phosphate demonstrates exceptional selectivity for plutonium(IV) over uranium(VI) through sophisticated coordination mechanisms that are highly dependent on acid concentration and chemical speciation.

In high-acidity conditions ranging from 0.5 to 7.0 M nitric acid, plutonium(IV) extraction mechanisms undergo significant transitions [1] [2]. At moderate acidity levels (0.5-1.5 M nitric acid), the extraction proceeds primarily through coordination-dominant mechanisms where plutonium(IV) ions form stable complexes with four phosphoryl oxygen atoms from ethylene glycol methacrylate phosphate ligands [3] [4]. The predominant plutonium speciation under these conditions is Pu(NO₃)₂²⁺, which maintains high affinity for the phosphate coordination sites [5].

As acidity increases to 3.0 M nitric acid, the extraction mechanism transitions to a mixed coordination and ion-exchange process [6] [4]. Under these conditions, plutonium(IV) exists primarily as Pu(NO₃)₄, requiring coordination with only 2-3 phosphoryl groups from ethylene glycol methacrylate phosphate to achieve stable complexation [2]. This reduced coordination requirement significantly enhances selectivity, as uranium(VI) species require more extensive coordination networks that become increasingly difficult to satisfy at higher acidities.

At extremely high acidity levels (7.0 M nitric acid), the extraction mechanism shifts to ion-pair formation, where plutonium(IV) exists as Pu(NO₃)₆²⁻ and interacts with ethylene glycol methacrylate phosphate through 1-2 phosphoryl groups [2]. This mechanism yields the highest selectivity factors, with distribution coefficient ratios of plutonium(IV) to uranium(VI) reaching values exceeding 8400 under optimal conditions [2].

The thermodynamic driving forces for these extraction mechanisms reveal that plutonium(IV) complexation with ethylene glycol methacrylate phosphate is consistently exothermic, with enthalpy changes ranging from -5.97 to -11.24 kJ/mol [1]. The entropy changes are negative, indicating reduced system disorder upon complex formation, while the negative Gibbs free energy values confirm the spontaneous nature of the complexation process [1].

Comparative Analysis of Monomeric vs. Polymeric Ethylene Glycol Methacrylate Phosphate Sorption Capacities

The sorption performance of ethylene glycol methacrylate phosphate varies dramatically depending on its molecular architecture and presentation to actinide ions. Comprehensive studies have revealed that the arrangement of ethylene glycol methacrylate phosphate units—whether as discrete monomers, cross-linked polymers, or surface-anchored species—profoundly influences both capacity and selectivity for actinide separation [7] [6] [8].

Cross-linked poly(ethylene glycol methacrylate phosphate) gels demonstrate moderate sorption capabilities with distribution coefficient ratios of 0.95 for plutonium(IV) to uranium(VI) [7] [8]. The polymer network structure provides multiple coordination sites but suffers from steric hindrance that limits optimal ligand arrangement around actinide centers. The polymer chains create a three-dimensional network where ethylene glycol methacrylate phosphate units may not achieve the spatial configuration required for maximum coordination efficiency.

Monomeric ethylene glycol methacrylate phosphate dissolved in organic solvents such as methyl isobutyl ketone exhibits improved selectivity with distribution coefficient ratios of 1.3 [7] [8]. The enhanced mobility of individual ligand molecules allows for more favorable coordination geometries, particularly for plutonium(IV) ions that require specific spatial arrangements of phosphoryl and carbonyl oxygen atoms for optimal complex stability.

The most dramatic improvements in sorption capacity and selectivity are achieved through surface anchoring strategies. Graphene oxide-anchored poly(ethylene glycol methacrylate phosphate) demonstrates distribution coefficient ratios of 25 [7] [8], representing a 26-fold improvement over cross-linked polymer systems. The graphene oxide support provides a rigid platform that positions polymer chains for enhanced accessibility while maintaining sufficient flexibility for coordinating bond formation.

However, the ultimate performance is achieved with single-unit ethylene glycol methacrylate phosphate molecules covalently anchored to graphene oxide surfaces. These systems exhibit extraordinary distribution coefficient ratios of 181, representing a 191-fold improvement over bulk polymer systems [7] [8]. The covalent attachment via carbon-oxygen-phosphorus linkages creates an optimal spatial arrangement where individual ethylene glycol methacrylate phosphate units can coordinate with actinide ions without interference from neighboring ligands.

Kinetic studies reveal that sorption rates follow the inverse order of selectivity, with monomeric systems achieving equilibrium within 30 minutes while polymeric systems require 2-4 hours [3] [6]. This trade-off between kinetics and selectivity reflects the fundamental tension between ligand accessibility and coordination optimization in heterogeneous systems.

Density Functional Theory Modeling of Actinide-Ethylene Glycol Methacrylate Phosphate Complexation Dynamics

Density functional theory calculations have provided unprecedented insights into the electronic structure and bonding characteristics of actinide-ethylene glycol methacrylate phosphate complexes. These computational investigations reveal the fundamental electronic factors governing the exceptional selectivity observed in experimental systems [7] [8] [9].

The density functional theory modeling employs multiple computational approaches to ensure accuracy across the diverse electronic environments encountered in actinide complexation. Calculations utilizing the B3LYP/6-311G(d,p) level of theory with all-electron basis sets provide binding energies ranging from -850 to -920 kJ/mol for plutonium(IV)-ethylene glycol methacrylate phosphate complexes [10]. More sophisticated approaches using PBE0/def2-TZVP with effective core potentials yield binding energies of -780 to -840 kJ/mol, while M06-2X/aug-cc-pVTZ calculations with full relativistic treatment provide the most accurate predictions with binding energies of -900 to -960 kJ/mol [10].

The computational results demonstrate that plutonium(IV) forms significantly stronger coordination complexes with ethylene glycol methacrylate phosphate compared to uranium(VI) species [7] [8]. The enhanced binding affinity arises from the optimal spatial arrangement of plutonium(IV) 5f orbitals with the phosphoryl and carbonyl oxygen atoms of ethylene glycol methacrylate phosphate. The density functional theory calculations reveal that plutonium(IV) achieves more efficient orbital overlap with the ligand donor atoms, resulting in stronger covalent contributions to the overall bonding interaction.

Solvent effects play a crucial role in the complexation dynamics, with implicit solvation models predicting significant stabilization of the complexes in aqueous nitric acid media [11] [10]. The polarizable continuum model and solvation model density approaches both indicate that the high-dielectric environment of concentrated nitric acid solutions favors the formation of charged plutonium(IV)-ethylene glycol methacrylate phosphate complexes over neutral uranium(VI) species.

The charge transfer analysis reveals that plutonium(IV) exhibits greater charge donation to ethylene glycol methacrylate phosphate ligands compared to uranium(VI), with electron density redistribution patterns that favor the plutonium(IV) coordination environment [7] [8]. This enhanced charge transfer correlates directly with the observed experimental selectivity, providing a fundamental electronic basis for the superior plutonium(IV) affinity.

Temperature-dependent density functional theory calculations demonstrate that the plutonium(IV)-ethylene glycol methacrylate phosphate complexes maintain their stability advantage across the temperature range relevant to nuclear waste processing operations [12]. The calculated thermal stability parameters indicate that these complexes can withstand the elevated temperatures encountered in industrial-scale remediation processes without significant degradation of selectivity performance.

Graphene Oxide-Ethylene Glycol Methacrylate Phosphate Composites for Radioactive Effluent Treatment

The integration of ethylene glycol methacrylate phosphate with graphene oxide platforms represents a transformative approach to radioactive effluent treatment, combining the exceptional surface properties of graphene oxide with the selective coordination chemistry of phosphate-based ligands. These composite materials demonstrate unprecedented performance in the remediation of complex radioactive waste streams [7] [13] [8].

Graphene oxide-ethylene glycol methacrylate phosphate composites are synthesized through ultraviolet-initiated polymerization processes that covalently attach ethylene glycol methacrylate phosphate units to the graphene oxide surface [7] [8]. X-ray photoelectron spectroscopy analysis confirms the formation of carbon-oxygen-phosphorus linkages between the graphene oxide support and the phosphate ligands, with thermal gravimetric analysis indicating optimal grafting densities of 5.88 weight percent [7] [8].

The composite materials exhibit remarkable adsorption performance for radioactive effluent treatment, achieving plutonium(IV) removal efficiencies of 99.8% and uranium(VI) removal efficiencies of 92.4% from simulated nuclear waste streams [13] [14]. The exceptional selectivity of these composites, with selectivity factors of 181 for plutonium(IV) over uranium(VI), enables the preferential extraction of the most radiotoxic actinides while minimizing the co-extraction of less problematic uranium species.

The graphene oxide support provides several critical advantages for radioactive effluent treatment applications. The large surface area of graphene oxide, typically exceeding 2000 m²/g, maximizes the number of accessible coordination sites for actinide binding [13] [14]. The two-dimensional structure of graphene oxide creates an optimal platform for presenting ethylene glycol methacrylate phosphate ligands in configurations that favor actinide coordination while minimizing steric hindrance between neighboring binding sites.

The composite materials demonstrate exceptional stability under the harsh conditions encountered in radioactive waste processing. The covalent attachment of ethylene glycol methacrylate phosphate to the graphene oxide surface prevents ligand leaching even under highly acidic conditions, with stability maintained through at least 50 regeneration cycles [7] [8]. The radiation stability of these composites is particularly important for radioactive waste applications, as the materials must maintain their performance in high-radiation environments without significant degradation.

Kinetic studies reveal that graphene oxide-ethylene glycol methacrylate phosphate composites achieve rapid equilibrium with processing times of 2.5 hours, representing a significant improvement over conventional ion exchange systems that require 12 hours or more [14]. The enhanced kinetics result from the optimal spatial arrangement of binding sites on the graphene oxide surface, which minimizes mass transfer limitations and maximizes the accessibility of actinide ions to coordination sites.

The regeneration and reusability characteristics of graphene oxide-ethylene glycol methacrylate phosphate composites make them particularly attractive for industrial-scale radioactive waste treatment applications. The materials can be effectively regenerated using dilute acid solutions, with complete recovery of sorption capacity after each regeneration cycle [7] [8]. The stable performance through multiple regeneration cycles significantly reduces the operational costs associated with radioactive waste treatment while minimizing the generation of secondary waste streams.

Physical Description

XLogP3

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 202 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 196 of 202 companies with hazard statement code(s):;

H314 (20.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (79.59%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (42.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (36.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-(phosphonooxy)ethyl ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.